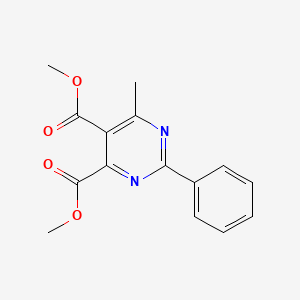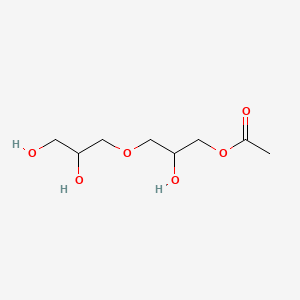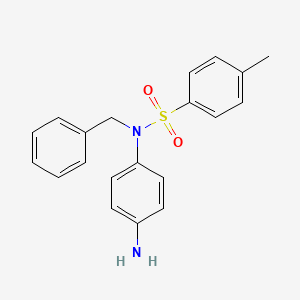
Benzenesulfonamide, N-(4-aminophenyl)-4-methyl-N-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Amino-N-benzyltoluene-4-sulphonanilide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group attached to the nitrogen atom of the sulfonamide moiety, along with an amino group at the para position of the toluene ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-N-benzyltoluene-4-sulphonanilide typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrotoluene.
Reduction of Nitro Group: The nitro group in nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.
Benzylation: Finally, the sulfonamide is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 4’-Amino-N-benzyltoluene-4-sulphonanilide follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions
4’-Amino-N-benzyltoluene-4-sulphonanilide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
4’-Amino-N-benzyltoluene-4-sulphonanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4’-Amino-N-benzyltoluene-4-sulphonanilide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death. The benzyl group enhances the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with a similar mechanism of action but lacking the benzyl group.
Sulfamethoxazole: A sulfonamide with a methoxy group, commonly used in combination with trimethoprim as an antibiotic.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used in the treatment of bacterial infections.
Uniqueness
4’-Amino-N-benzyltoluene-4-sulphonanilide is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to penetrate cell membranes. This structural feature distinguishes it from other sulfonamides and contributes to its potential as a more effective antimicrobial agent.
特性
CAS番号 |
68957-37-9 |
|---|---|
分子式 |
C20H20N2O2S |
分子量 |
352.5 g/mol |
IUPAC名 |
N-(4-aminophenyl)-N-benzyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N2O2S/c1-16-7-13-20(14-8-16)25(23,24)22(15-17-5-3-2-4-6-17)19-11-9-18(21)10-12-19/h2-14H,15,21H2,1H3 |
InChIキー |
KICSZWPFAXOJMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


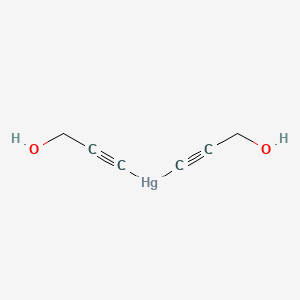
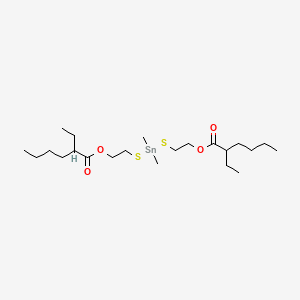
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)

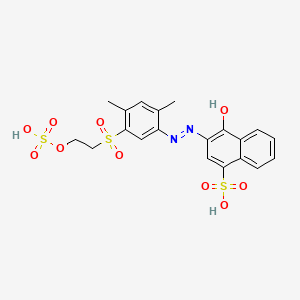
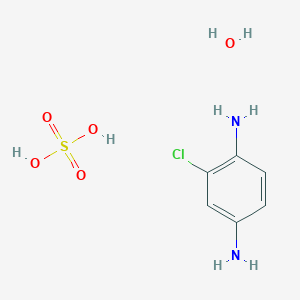
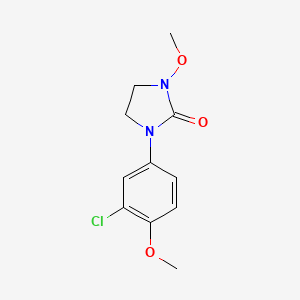

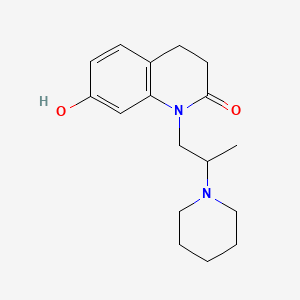
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
